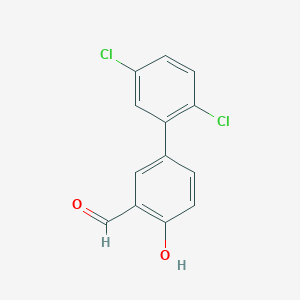
6-(3,4-Dichlorophenyl)-2-formylphenol, 95%
Overview
Description
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% (6-DCFP-2-FP) is a highly reactive, water-soluble compound used in a variety of scientific research applications. It is a synthetic phenol derivative with a wide range of biochemical and physiological effects. 6-DCFP-2-FP is a versatile compound that can be used in a variety of laboratory experiments and has been used in a variety of scientific research applications.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including cell culture studies, enzyme assays, and drug discovery. It has also been used in the study of the biochemical effects of various compounds, such as the effect of different drugs on the nervous system. Additionally, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in the study of the physiological effects of various compounds, such as the effect of different drugs on the cardiovascular system.
Mechanism of Action
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% is a highly reactive compound that binds to a variety of proteins and enzymes in the body. It has been found to bind to cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been found to bind to a variety of other proteins, such as those involved in the regulation of cell death and the synthesis of neurotransmitters.
Biochemical and Physiological Effects
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other compounds. Additionally, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been found to inhibit the activity of a variety of other proteins, such as those involved in the regulation of cell death and the synthesis of neurotransmitters.
Advantages and Limitations for Lab Experiments
6-(3,4-Dichlorophenyl)-2-formylphenol, 95% has several advantages and limitations for laboratory experiments. One advantage is its high reactivity, which makes it useful in a variety of experiments. Additionally, its water solubility makes it easy to use in a variety of laboratory settings. However, 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% is also highly toxic and should be handled with caution.
Future Directions
There are several future directions for research involving 6-(3,4-Dichlorophenyl)-2-formylphenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to determine the potential therapeutic applications of 6-(3,4-Dichlorophenyl)-2-formylphenol, 95%. Additionally, further research could be conducted to investigate the potential adverse effects of 6-(3,4-Dichlorophenyl)-2-formylphenol, 95%. Finally, further research could be conducted to investigate the potential uses of 6-(3,4-Dichlorophenyl)-2-formylphenol, 95% in drug development and drug delivery.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZJZDBBYLSEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685285 | |
| Record name | 3',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261986-73-5 | |
| Record name | 3',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)












